![molecular formula C16H19FN6 B6463549 2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2640903-09-7](/img/structure/B6463549.png)
2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a pyrimidine derivative. Pyrimidine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyrimidine analogs can be improved by introducing various functional groups into the pyrimidine scaffold .
Applications De Recherche Scientifique
2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has been investigated for its potential applications in a variety of scientific fields. It has been studied for its ability to act as a ligand for metal ions, which can be used for the synthesis of various organic compounds. It has also been studied for its ability to act as a catalyst for various organic reactions. Additionally, this compound has been studied for its potential applications in drug synthesis, drug delivery, and drug discovery.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is not yet fully understood. However, it is believed that the piperazine moiety of the compound binds to metal ions, which then allows for the formation of a complex. This complex can then be used to catalyze various organic reactions or to synthesize various organic compounds. Additionally, the pyrimidine ring of the compound is believed to interact with various proteins in the body, which may be responsible for its various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-viral, and anti-bacterial properties. Additionally, it has been found to have an inhibitory effect on the growth of certain cancer cells. Furthermore, it has been found to have an inhibitory effect on the production of certain enzymes, which may be responsible for its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine in lab experiments has several advantages. Firstly, it is relatively easy to synthesize and can be used in a variety of organic reactions. Secondly, it is a relatively stable compound and can be stored for long periods of time. Finally, it is relatively inexpensive to purchase. However, there are some limitations to using this compound in lab experiments. For example, it is a relatively slow-acting compound and can take a long time to produce the desired effects. Additionally, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Orientations Futures
The potential applications of 2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine in scientific research are vast and there are many future directions that can be explored. For example, further research could be conducted to investigate the mechanism of action of this compound and to identify new uses for the compound. Additionally, further research could be conducted to investigate the effects of this compound on various biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential applications of this compound in drug synthesis, drug delivery, and drug discovery. Finally, further research could be conducted to investigate the potential applications of this compound in the synthesis of other organic compounds.
Méthodes De Synthèse
The synthesis of 2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has been studied extensively and several different methods have been developed. The most common method involves the condensation of 5-fluoro-4-methyl-2-cyclopropylpyrimidine with 4-(pyrimidin-2-yl)piperazine in the presence of a base such as sodium hydroxide. The reaction is then heated to a temperature of around 100°C and stirred for several hours. The product is then isolated and purified by recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
2-cyclopropyl-5-fluoro-4-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6/c1-11-13(17)15(21-14(20-11)12-3-4-12)22-7-9-23(10-8-22)16-18-5-2-6-19-16/h2,5-6,12H,3-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGICFSNYCASQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)


![4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463478.png)
![1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6463483.png)
![5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6463486.png)
![2-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463494.png)
![2-{5-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463498.png)
![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463502.png)

![1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6463512.png)

![3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione](/img/structure/B6463539.png)
![8-(2-cyclopropylpyrimidin-4-yl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463546.png)